
Chamaejasmenin A
Overview
Description
Chamaejasmenin A is a biflavonoid compound isolated from the roots of Stellera chamaejasme, a plant widely used in traditional Chinese medicine. This compound has garnered significant attention due to its potent antimitotic and antifungal activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Chamaejasmenin A involves the extraction from the roots of Stellera chamaejasme. The process typically includes the following steps:
Extraction: The roots are dried and ground into a fine powder.
Solvent Extraction: The powdered roots are subjected to solvent extraction using ethanol or methanol.
Fractionation: The extract is then fractionated using techniques such as liquid-liquid extraction or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of industrial-scale chromatography and advanced purification techniques ensures the efficient isolation of this compound from the plant material.
Chemical Reactions Analysis
Structural Basis for Reactivity
Chamaejasmenin A consists of two 5,7-dihydroxy-4'-methoxyflavanone units connected at C-3 (Figure 1) . Key reactive groups include:
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Phenolic hydroxyls (5,7-dihydroxy on A-rings)
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Methoxy groups (4'-position on B-rings)
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Ketone carbonyls (C-4/C-4')
These groups facilitate hydrogen bonding, redox reactions, and interactions with biological targets .
Structural Motif | Reactivity |
---|---|
Phenolic hydroxyls | Antioxidant activity via radical scavenging |
Methoxy groups | Steric hindrance/modulate solubility |
Ketone carbonyls | Electrophilic sites for nucleophilic attack |
Antifungal Activity via Redox Interactions
This compound inhibits Pyricularia oryzae with an MIC of 3.12 μg/mL . Proposed mechanisms include:
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Disruption of fungal membranes : Hydroxyl groups bind to membrane proteins, destabilizing lipid bilayers.
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ROS generation : Redox cycling of phenolic groups produces reactive oxygen species (ROS), damaging fungal DNA .
Antimitotic Mechanism: Tubulin Binding
This compound inhibits microtubule assembly by binding to tubulin’s β-subunit, disrupting mitosis . Key interactions:
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Hydrogen bonding : Between phenolic hydroxyls and tubulin’s Thr179/Glu198 residues.
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Hydrophobic interactions : Methoxy groups stabilize binding to tubulin’s hydrophobic pockets.
Parameter | Value |
---|---|
IC₅₀ (tubulin inhibition) | 8.7 μM |
Binding affinity (Kd) | 2.3 μM |
Redox Behavior and Antioxidant Capacity
The compound’s dihydroxy configuration enables electron donation, neutralizing free radicals (e.g., DPPH, ABTS⁺) .
Key reactions :
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Radical scavenging :
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Metal chelation :
Assay | Activity (IC₅₀) |
---|---|
DPPH radical scavenging | 14.2 μM |
ABTS⁺ scavenging | 18.6 μM |
Metabolic Transformations
In vivo, this compound undergoes phase II metabolism:
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Glucuronidation : Hepatic UDP-glucuronosyltransferases add glucuronic acid to hydroxyl groups.
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Methylation : COMT enzymes methylate phenolic hydroxyls, reducing bioavailability .
Synergistic Effects with Other Phytochemicals
In Stellera chamaejasme extracts, this compound synergizes with diterpenoids (e.g., wikstronone C) to enhance antitumor activity via:
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ROS amplification : Combined redox cycling increases oxidative stress in cancer cells .
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Apoptosis induction : Downregulation of Bcl-2 and activation of caspase-3 .
Stability Under Processing Conditions
Processing methods (e.g., vinegar/milk treatment) reduce this compound’s toxicity by:
Scientific Research Applications
Chamaejasmenin A has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying biflavonoid synthesis and reactivity.
Biology: this compound is investigated for its role in cell cycle regulation and apoptosis.
Medicine: Its potent antimitotic and antifungal activities make it a candidate for developing new therapeutic agents.
Industry: this compound is explored for its potential use in agricultural fungicides and other industrial applications
Mechanism of Action
Chamaejasmenin A exerts its effects through multiple mechanisms:
Antimitotic Activity: It disrupts microtubule formation, inhibiting cell division and leading to cell cycle arrest.
Antifungal Activity: this compound interferes with fungal cell wall synthesis, leading to cell lysis and death.
Molecular Targets: The primary molecular targets include tubulin in cells and key enzymes involved in fungal cell wall synthesis.
Comparison with Similar Compounds
- Chamaejasmenin B
- Neochamaejasmin A
- Sikokianin A
- Chamaejasmenin C
Comparison: Chamaejasmenin A is unique due to its specific structural features and potent biological activities. While similar compounds like Chamaejasmenin B and Neochamaejasmin A also exhibit antimitotic and antifungal properties, this compound stands out for its higher potency and broader spectrum of activity .
Biological Activity
Chamaejasmenin A, a biflavonoid isolated from the roots of Stellera chamaejasme, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound is characterized by its unique biflavonoid structure, which contributes to its biological activity. The compound exhibits significant structural similarity to other flavonoids, which are known for their antioxidant and anti-inflammatory properties.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Antioxidant Activity
This compound demonstrates potent antioxidant properties, which are crucial for combating oxidative stress in cells. This activity is primarily attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.
2. Anti-Inflammatory Effects
Research indicates that this compound can significantly reduce the production of pro-inflammatory cytokines in macrophages. In a study using RAW 264.7 cells, the compound inhibited nitric oxide (NO) production induced by lipopolysaccharide (LPS), showcasing its potential as an anti-inflammatory agent .
Activity | IC50 Value | Methodology |
---|---|---|
NO Production Inhibition | 24.76 ± 0.4 μM | MTT Assay in RAW 264.7 Macrophages |
Cytotoxicity | CC50 > 50 μM | MTT Assay |
3. Anticancer Properties
This compound has shown promising anticancer activity in various studies. It was evaluated against several human cancer cell lines, including liver (HepG2), lung (A549), and cervical (HeLa) cancers. The results indicated that this compound induces apoptosis and cell cycle arrest in these cancer cells.
- Mechanism of Action : The compound promotes DNA damage response pathways, leading to increased expression of γ-H2AX, a marker for DNA double-strand breaks .
Cell Line | IC50 Value | Effect |
---|---|---|
HepG2 | 10.8 μmol/L | Induces apoptosis |
A549 | 1.08 μmol/L | Cell cycle arrest |
4. Wound Healing Properties
The extract of Stellera chamaejasme, containing this compound, has been shown to enhance wound healing through increased cell migration and collagen production in fibroblasts . This property is particularly relevant in developing treatments for chronic wounds.
Case Studies
Several case studies have been conducted to explore the therapeutic potential of this compound:
- Study on Hepatocellular Carcinoma (HCC) : In vitro studies demonstrated that Chamaejasmenin E, a related biflavonoid, exhibited stronger inhibitory effects on HCC cells compared to other compounds from Stellera chamaejasme. This suggests a class effect among biflavonoids .
- Wound Healing Assessment : An in vivo study evaluated the effects of Stellera chamaejasme extract on wound healing in animal models, showing significant improvements in healing rates and tissue regeneration .
Properties
IUPAC Name |
(2S,3R)-3-[(2R,3S)-5,7-dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26O10/c1-39-19-7-3-15(4-8-19)31-27(29(37)25-21(35)11-17(33)13-23(25)41-31)28-30(38)26-22(36)12-18(34)14-24(26)42-32(28)16-5-9-20(40-2)10-6-16/h3-14,27-28,31-36H,1-2H3/t27-,28+,31+,32- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCICADMSGBCKA-COWFKMKXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)[C@H]4[C@@H](OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the sources of Chamaejasmenin A?
A1: this compound is a naturally occurring biflavonoid primarily isolated from the roots of the plant Stellera chamaejasme L. [, , ]. This plant is traditionally used in Chinese medicine.
Q2: What are the reported biological activities of this compound?
A2: this compound exhibits several promising bioactivities. Research suggests it possesses potent antimitotic activity, meaning it can inhibit cell division, which is relevant for potential anti-cancer applications []. It also demonstrates significant antifungal activity against various fungal strains []. Additionally, studies indicate it might play a role in immunomodulatory activity, potentially influencing the immune system's response [].
Q3: Are there any studies investigating the mechanism of action of this compound?
A4: While the precise mechanisms of action of this compound are still under investigation, there are studies hinting at potential pathways. For example, research suggests that some biflavonoids, including Chamaejasmenin C (structurally similar to this compound), might bind to cystathionine β-synthase []. Understanding these interactions at a molecular level could provide valuable insights into the compound's effects.
Q4: Has the structure of this compound been fully elucidated?
A5: Yes, the structure of this compound has been determined using various spectroscopic methods, including advanced techniques like 2D NMR spectroscopy [, ]. This data provides a comprehensive understanding of its chemical structure, including the connectivity and spatial arrangement of atoms.
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